5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as the one , often involves the reaction of 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile with amines and methyl glycinate. This pathway offers an optimal route for preparing N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids, which are precursors to various pyrimidine derivatives (Tumkevicius et al., 2013).
Molecular Structure Analysis
The molecular structure of pyrimidinetriones is crucial for their chemical reactivity and physical properties. X-ray diffraction studies provide valuable insights into their structural characteristics. For example, 2-amino-5-butyl-3-ethyl-6-methyl-4(3H)-pyrimidinone has been analyzed to reveal that it exists in the amino-oxo tautomer form in the solid state, demonstrating the planarity of the 4-pyrimidinone ring and the importance of N–H⋯O hydrogen bonding (Craciun et al., 1998).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, leading to the synthesis of novel compounds. For instance, cyclization reactions of nitriles have been used to prepare 2-amino-4-methylthio-5-cyano-6(1H)-pyrimidinethione, from which thieno[2,3-d]pyrimidines and thiazolo[3,2-c]pyrimidinium salts have been synthesized (Sharanin et al., 1987).
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Researchers have developed methods for synthesizing a variety of heterocycles, such as pyrimidinones, pyrimidines, and thiazole derivatives, by reacting active methylene compounds with specific reagents. These methods enable the creation of compounds with potential biological activities and diverse chemical structures (Shibuya, 1984).
Antimicrobial and Anticancer Agents
Several studies focus on synthesizing compounds with significant antimicrobial and anticancer properties. For instance, pyrimidinones and triazinones derived from active methylenes have shown in vitro antimicrobial activities. Furthermore, the exploration of pyrano[2,3-d]pyrimidine derivatives has revealed their potential as antimicrobial and anticancer agents, highlighting the dual-functional application of these synthesized compounds in combating microbial infections and cancer cell proliferation (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Bioconjugation Applications
The development of bioconjugation tools, such as 5-methylene pyrrolones, offers significant advancements in biotechnology and medicinal chemistry. These tools provide a method for the traceless and specific conjugation of biomolecules, which is crucial for drug delivery systems and the development of therapeutics with controlled release mechanisms (Zhang et al., 2017).
Novel Synthetic Routes
Innovative synthetic routes have been established for the creation of complex molecular structures, such as mercaptopurine and pentaaza-as-indacene analogues, demonstrating the versatility of these chemical compounds in synthesizing medically relevant molecules (Elgemeie et al., 1994).
properties
IUPAC Name |
5-[(2-methylsulfanylpyrimidin-5-yl)methylidene]-1,3-diazinane-2,4,6-trione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3S/c1-18-10-11-3-5(4-12-10)2-6-7(15)13-9(17)14-8(6)16/h2-4H,1H3,(H2,13,14,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWRIAMAJIVZBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=N1)C=C2C(=O)NC(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.